Flubromazolam

Description

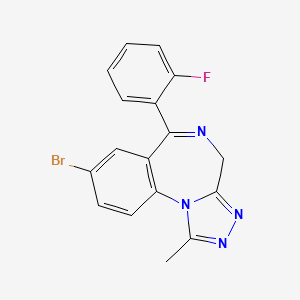

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGSZBZQCBNUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620266 | |

| Record name | Flubromazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612526-40-6 | |

| Record name | Flubromazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612526-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flubromazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612526406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flubromazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUBROMAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BF1HN5GWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Flubromazolam

This technical guide provides a detailed overview of a known synthetic pathway for flubromazolam (8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine), a potent triazolobenzodiazepine. The information is intended for researchers, scientists, and drug development professionals.

Synthesis Pathway Overview

This compound belongs to the class of triazolobenzodiazepines, which are characterized by a triazole ring fused to the diazepine ring of the benzodiazepine structure.[3] The synthesis described herein is a multi-stage process starting from a benzodiazepine precursor, 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1][3]diazepin-2-one. This precursor undergoes a series of reactions to build the triazole ring, ultimately yielding this compound.[4] The general class of 1,4-benzodiazepines are often synthesized from 2-aminobenzophenone precursors.[5]

The described synthesis of this compound involves a three-stage, one-pot reaction sequence starting from 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1][3]diazepin-2-one. The initial step involves the deprotonation of the amide nitrogen using a strong base, sodium hydride. This is followed by the activation of the lactam functionality with di-morpholin-4-yl-phosphinic acid chloride. The final stage is the condensation with acetic acid hydrazide and subsequent intramolecular cyclization upon heating to form the triazole ring, yielding this compound.[4]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound, identified as compound 16 (JYI-73) in the cited literature.[4]

| Reactant/Product | Molecular Formula | Amount (g) | Amount (mmol) | Molar Ratio (approx.) |

| 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1][3]diazepin-2-one | C₁₅H₁₀BrFN₂O | 7.0 | 21.0 | 1 |

| Sodium Hydride | NaH | 0.72 | 18.0 | 0.86 |

| di-4-morpholinylphosphinic chloride | C₈H₁₆ClN₂O₂P | 4.84 | 22.5 | 1.07 |

| Acetic Hydrazide | C₂H₆N₂O | 2.47 | 30.0 | 1.43 |

| Product: this compound | C₁₇H₁₂BrFN₄ | 2.2 | 5.9 | Yield: 40% |

Experimental Protocol

The following experimental protocol for the synthesis of 8-Bromo-1-methyl-6-(2'-fluorophenyl)-4H-s-triazolo[4,3-a][1][3]benzodiazepine (this compound) is based on the cited literature.[4]

Materials:

-

7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1][3]diazepin-2-one

-

Sodium hydride (NaH)

-

di-4-morpholinylphosphinic chloride

-

Acetic hydrazide

-

Tetrahydrofuran (THF)

-

n-Butanol (n-BuOH)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Silica gel for flash chromatography

-

Ethyl acetate (EtOAc)

Procedure:

-

A solution of 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1][3]diazepin-2-one (7.0 g, 21.0 mmol) in THF (50 mL) is cooled in an ice-water bath.

-

Sodium hydride (0.72 g, 18 mmol) is added in one portion to the cooled solution.

-

After one hour, di-4-morpholinylphosphinic chloride (4.84 g, 22.5 mmol) is added, and the resulting solution is stirred continuously for 2 hours at room temperature.

-

To this mixture, a solution of acetic hydrazide (2.47 g, 30 mmol) in n-BuOH (20 mL) is added, and stirring is continued at room temperature for 15 minutes.

-

The solvents are evaporated, and the residue is dissolved in n-BuOH (25 mL).

-

The solution is heated to reflux for 2 hours.

-

n-Butanol is evaporated, and the residue is partitioned between CH₂Cl₂ and brine.

-

The CH₂Cl₂ layer is dried and the solvent is removed under reduced pressure.

-

The residue is purified by flash chromatography (silica gel, EtOAc) to afford this compound (2.2 g, 40%) as a white solid.[4]

Synthesis Pathway Visualization

The following diagram illustrates the key steps in the synthesis of this compound from its precursor.

References

- 1. One-Pot Synthesis of Triazolobenzodiazepines Through Decarboxylative [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides and Cu-Free Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Triazolobenzodiazepine - Wikipedia [en.wikipedia.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. prospects.wum.edu.pl [prospects.wum.edu.pl]

Chemical properties and characterization of Flubromazolam

An In-depth Technical Guide on the Chemical Properties and Characterization of Flubromazolam

Introduction

This compound, with the IUPAC name 8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine, is a synthetic triazolobenzodiazepine derivative.[1][4] It is a designer benzodiazepine that is structurally similar to other benzodiazepines, which are known to produce central nervous system (CNS) depression.[3] this compound is not approved for medical use in the United States but is encountered as a research chemical.[3] It is recognized for its high potency, with the ability to induce strong sedation and amnesia at low oral doses.[5] This guide provides a detailed overview of the chemical properties, pharmacological action, and analytical characterization of this compound for researchers, scientists, and drug development professionals.

Chemical Properties

This compound is a white powder.[2][6] Its core structure features a benzodiazepine ring fused to a 1,2,4-triazole ring.[1] Key substitutions include a 2-fluorophenyl group at the 6-position and a bromine atom at the 8-position.[1] These halogen substitutions are distinguishing features compared to related compounds like alprazolam.[1] The fluorine in the R2' position is noted to increase its potency.[2]

| Property | Value | Source |

| IUPAC Name | 8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine | [1][4] |

| Molecular Formula | C₁₇H₁₂BrFN₄ | [1][4][7][8][9][10] |

| Molecular Weight | 371.21 g/mol | [1][3][8][10] |

| Boiling Point | 520.6 ± 60.0 °C at 760 mmHg | [2] |

| Melting Point | Not Found | [2] |

| Solubility | Sparingly soluble in aqueous buffers.[2][11] Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[11] | |

| - Ethanol: ~10 mg/mL | [11] | |

| - DMSO: ~20 mg/mL | [11] | |

| - DMF: ~30 mg/mL | [11] | |

| - 1:1 DMF:PBS (pH 7.2): ~0.5 mg/mL | [2][11] |

Pharmacological Properties and Mechanism of Action

This compound acts as a potent positive allosteric modulator of the GABA-A receptor.[1] This mechanism is similar to other benzodiazepines, where it enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to its sedative, anxiolytic, muscle relaxant, and amnestic effects.[1][6] The binding of this compound to the benzodiazepine site on the GABA-A receptor increases the frequency of chloride channel opening, resulting in hyperpolarization of the neuron and reduced neuronal excitability. This potentiation of GABAergic neurotransmission is responsible for the central nervous system depressant effects observed with this compound.[3][6]

Caption: GABA-A receptor signaling pathway modulated by this compound.

Analytical Characterization

The identification and quantification of this compound in biological and seized samples are primarily achieved through various chromatographic and mass spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been utilized for the confirmation of this compound in blood samples.[2] However, due to the low concentrations of this compound typically found in blood reflecting its high potency, some cases may be missed with less sensitive screening methods.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a widely reported and sensitive method for the detection and quantification of this compound in various biological matrices including serum, urine, and hair.[2] More advanced techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS have been developed with limits of detection as low as 0.1 ng/mL.[2] LC-MS/MS methods have also been developed for the simultaneous identification and quantification of this compound along with other novel benzodiazepines.[2]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): LC-HRMS is recommended as a sensitive method for the identification of this compound and its metabolites.[2][12] This technique has been employed to study the human metabolism of this compound.[2][12]

Ultrahigh-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UHPLC-QTof): This technique has been used to identify this compound in drug samples, which then allows for its subsequent identification in a patient's urine.[2]

Caption: General experimental workflow for the characterization of this compound.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the laboratories that developed them, the literature provides an overview of the methodologies used.

Sample Preparation for LC-MS/MS Analysis of Designer Benzodiazepines in Urine: A general approach for the analysis of designer benzodiazepines in urine involves an initial hydrolysis step followed by solid phase extraction (SPE) for sample cleanup.[13] The use of a Strata-X-Drug B Plus 96-well plate allows for both in-well hydrolysis and SPE, streamlining the workflow.[13] This preparation results in a clean urine extract suitable for sensitive LC-MS/MS analysis.[13]

LC-MS/MS Method for Illicit Drug Samples: For the analysis of illicit street drug samples, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed.[14] This involves:

-

Ion Optimization: Determining the precursor and product ions, as well as the optimal fragmentor voltage and collision energy for each analyte using a stock solution.[14]

-

Chromatographic Separation: Utilizing a suitable LC column, such as a Kinetex Biphenyl column (50 x 3.0 mm, 2.6 µm), for separation.[13]

-

Mass Spectrometric Detection: Employing a triple quadrupole mass spectrometer for detection and quantification.[13][14]

-

Sample Analysis: Diluting sample extracts with a mobile phase diluent before injection into the LC-MS/MS system.[14]

In Vitro Metabolism Studies using LC-HRMS: To study the metabolism of this compound, in vitro incubations with pooled human liver S9 fractions can be performed.[15] The resulting samples are then analyzed by liquid chromatography coupled to orbitrap-based high-resolution tandem mass spectrometry (LC-HRMS-MS) to identify metabolites.[15] The predominant metabolic pathways observed are hydroxylation and glucuronidation.[15]

Conclusion

This compound is a highly potent synthetic triazolobenzodiazepine with significant CNS depressant effects mediated through positive allosteric modulation of the GABA-A receptor. Its chemical properties, particularly the halogen substitutions, contribute to its high potency. The characterization of this compound relies on sensitive analytical techniques, with LC-MS/MS and LC-HRMS being the methods of choice for detection and quantification in various sample types. The information provided in this guide serves as a foundational resource for professionals involved in the research and analysis of this and other novel psychoactive substances.

References

- 1. grokipedia.com [grokipedia.com]

- 2. cdn.who.int [cdn.who.int]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. This compound | C17H12BrFN4 | CID 21930924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 7. Substance Details this compound [unodc.org]

- 8. Buy this compound | 612526-40-6 [smolecule.com]

- 9. caymanchem.com [caymanchem.com]

- 10. GSRS [precision.fda.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. researchgate.net [researchgate.net]

- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 14. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound-Derived Designer Benzodiazepines: Toxicokinetics and Analytical Toxicology of Clobromazolam and Bromazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

Flubromazolam's Mechanism of Action on GABAa Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action

Flubromazolam, like other benzodiazepines, does not directly activate the GABAa receptor. Instead, it binds to a distinct allosteric site, known as the benzodiazepine (BZD) binding site, located at the interface of the α and γ subunits of the heteropentameric GABAa receptor.[1][2] This binding event induces a conformational change in the receptor, which in turn increases the affinity of the primary inhibitory neurotransmitter, GABA, for its own binding sites located at the interface of the α and β subunits.[2]

The potentiation of GABA's effect by this compound leads to an increased frequency of the opening of the receptor's intrinsic chloride (Cl⁻) channel.[3] The resulting influx of negatively charged chloride ions into the neuron causes hyperpolarization of the cell membrane, making it less likely to fire an action potential. This enhancement of inhibitory neurotransmission underlies the characteristic sedative, anxiolytic, and muscle-relaxant effects of benzodiazepines like this compound.[4] The high potency of this compound suggests a very high affinity for the benzodiazepine binding site on the GABAa receptor.[5][6]

Signaling Pathway of this compound at the GABAergic Synapse

Quantitative Data on GABAa Receptor Interaction

As of the latest available data, specific experimentally determined binding affinities (Ki), potency (EC50), and efficacy values for this compound at distinct GABAa receptor subtypes have not been published in peer-reviewed literature. Quantitative Structure-Activity Relationship (QSAR) models have been used to predict the binding affinity of numerous designer benzodiazepines, and these models suggest a high binding affinity for this compound, consistent with its known high potency.[3][7][8]

For context and comparative purposes, the following tables illustrate the typical quantitative data obtained for other well-characterized benzodiazepines. This data is generated using the experimental protocols detailed in Section 3.

Table 1: Comparative Binding Affinities (Ki, nM) of Benzodiazepines for Human Recombinant GABAa Receptor Subtypes

| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 | Reference |

| This compound | Data not available | Data not available | Data not available | Data not available | |

| Diazepam | 1.8 | 1.5 | 3.5 | 4.1 | [9] |

| Alprazolam | 1.2 | 0.9 | 1.5 | 2.0 | [9] |

| Bromazolam | 2.8 | 0.69 | Data not available | 0.62 | [10] |

Lower Ki values indicate higher binding affinity.

Table 2: Comparative Potency (EC50, nM) and Efficacy (% Potentiation) of Benzodiazepines at Human Recombinant GABAa Receptors

| Compound | Receptor Subtype | EC50 (nM) | Max Potentiation (%) | Reference |

| This compound | α1β2γ2 | Data not available | Data not available | |

| This compound | α2β3γ2 | Data not available | Data not available | |

| This compound | α5β3γ2 | Data not available | Data not available | |

| Diazepam | α1β2γ2 | 26 | 250 | [11] |

| Flunitrazepam | α1β1γ2L | 29 | 77 | [11] |

| Flunitrazepam | α3β1γ2L | 23 | 105 | [11] |

% Potentiation is the enhancement of the GABA-evoked current at a sub-saturating GABA concentration (e.g., EC20).

Experimental Protocols

The characterization of this compound's interaction with GABAa receptors would involve two primary experimental techniques: radioligand binding assays to determine binding affinity and electrophysiology to assess functional potency and efficacy.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of this compound for various GABAa receptor subtypes.

Materials:

-

Cell Lines: HEK293 or CHO cells stably expressing specific human recombinant GABAa receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

-

Radioligand: [³H]Flunitrazepam or [³H]Ro 15-1788, high-affinity benzodiazepine site radioligands.

-

Test Compound: this compound.

-

Non-specific Competitor: Diazepam or another high-affinity unlabeled benzodiazepine.

-

Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), Wash buffer (ice-cold assay buffer).

-

Equipment: Cell harvester, scintillation counter, 96-well plates.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the desired GABAa receptor subtype.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge to pellet cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Receptor membranes + [³H]Radioligand.

-

Non-specific Binding: Receptor membranes + [³H]Radioligand + excess unlabeled competitor (e.g., 10 µM Diazepam).

-

Competition: Receptor membranes + [³H]Radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity (counts per minute, CPM).

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through the GABAa receptor channel in response to GABA and its modulation by this compound.

Objective: To determine the EC50 and maximal potentiation of GABA-evoked currents by this compound at specific GABAa receptor subtypes.

Materials:

-

Cell Lines: HEK293 or other suitable cells transiently or stably expressing the desired GABAa receptor subunit combination.

-

Recording Equipment: Patch-clamp amplifier, digitizer, microscope, micromanipulators.

-

Solutions:

-

External Solution (aCSF): Containing physiological ion concentrations.

-

Internal (Pipette) Solution: Containing ions that mimic the intracellular environment.

-

-

Agonist: GABA.

-

Modulator: this compound.

-

Antagonist (optional): A competitive antagonist like bicuculline to confirm GABAa receptor-mediated currents.

Methodology:

-

Cell Preparation: Plate cells on coverslips for recording.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with internal solution.

-

Obtaining a Whole-Cell Recording:

-

Approach a cell with the micropipette and form a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

-

Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

GABA Application:

-

Apply a low, non-saturating concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

-

Data Acquisition: Record the chloride currents evoked by GABA and their potentiation by this compound.

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

-

Calculate the percentage potentiation for each concentration of this compound.

-

Plot the percentage potentiation against the log concentration of this compound to generate a dose-response curve and determine the EC50 (concentration for half-maximal potentiation) and the maximum potentiation.

-

Conclusion

This compound acts as a potent positive allosteric modulator of GABAa receptors, enhancing the inhibitory effects of GABA. This mechanism is central to its profound sedative and anxiolytic properties. While its high potency is widely acknowledged, a comprehensive understanding of its pharmacological profile requires detailed quantitative data on its affinity, potency, and efficacy at various GABAa receptor subtypes. The experimental protocols outlined in this guide provide a clear framework for obtaining this critical information, which is essential for a complete risk-benefit assessment and for guiding future drug development efforts in the field of GABAergic modulation. The lack of publicly available, experimentally derived quantitative data for this compound underscores the need for further research into this and other novel psychoactive substances.

References

- 1. researchgate.net [researchgate.net]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. cdn.who.int [cdn.who.int]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. usiena-air.unisi.it [usiena-air.unisi.it]

- 10. cdn.who.int [cdn.who.int]

- 11. Differences in affinity and efficacy of benzodiazepine receptor ligands at recombinant gamma-aminobutyric acidA receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Flubromazolam: A Technical Guide Using Human Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flubromazolam, a potent triazolobenzodiazepine, has emerged as a compound of interest within the scientific community due to its significant pharmacological activity. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential for drug-drug interactions, and overall safety assessment. This technical guide provides a comprehensive overview of the in vitro metabolism of this compound using human liver microsomes (HLMs), a standard model for predicting hepatic drug metabolism. The document outlines detailed experimental protocols, summarizes key metabolic pathways, and presents available quantitative data to facilitate further research and development.

Metabolic Pathways of this compound

The primary route of this compound metabolism in humans is through oxidation, predominantly mediated by the cytochrome P450 (CYP) enzyme system. Specifically, CYP3A4 and CYP3A5 have been identified as the major isoforms responsible for its biotransformation.[1][2] The metabolic process primarily involves hydroxylation at two main positions, leading to the formation of α-hydroxythis compound and 4-hydroxythis compound.[1] These phase I metabolites can then undergo further phase II conjugation reactions, such as glucuronidation.

Below is a diagram illustrating the principal metabolic pathway of this compound.

Caption: Metabolic pathway of this compound.

Quantitative Data

| Parameter | Value | Reference |

| Predicted Hepatic Clearance (Well-stirred model) | 0.42 mL/min/kg | [2] |

| Predicted Hepatic Clearance (Parallel-tube model) | 0.43 mL/min/kg | [2] |

| Plasma Protein Binding | 89% | [3] |

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro metabolism study of this compound using pooled human liver microsomes (pHLM).

Materials and Reagents

-

This compound

-

Pooled Human Liver Microsomes (pHLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Internal standard (e.g., a structurally similar compound not present in the incubation)

-

Purified water, HPLC grade

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro metabolism experiment with human liver microsomes.

Caption: Experimental workflow for in vitro metabolism.

Detailed Incubation Procedure

-

Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) and dilute it to the desired starting concentration in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

-

Incubation Mixture: In a microcentrifuge tube, combine the appropriate volumes of potassium phosphate buffer (pH 7.4), pooled human liver microsomes (a typical protein concentration is 0.5-1.0 mg/mL), and the this compound working solution. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the components to equilibrate.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume of the incubation mixture can vary but is often in the range of 200-500 µL.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period. To characterize the time course of metabolism, aliquots can be taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing an internal standard. The cold acetonitrile will precipitate the microsomal proteins and stop the enzymatic reaction.

-

Sample Preparation for Analysis: Vortex the terminated samples and then centrifuge at a high speed (e.g., >10,000 x g) for approximately 10 minutes to pellet the precipitated proteins.

-

Analysis: Carefully transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

LC-HRMS Analysis

The separation and detection of this compound and its metabolites are typically achieved using a high-performance liquid chromatography system coupled to a high-resolution mass spectrometer.

| Parameter | Typical Conditions |

| Chromatography | |

| Column | C18 reversed-phase column (e.g., YMC-UltraHT Hydrosphere C18)[4] |

| Mobile Phase A | Water with an additive (e.g., 0.1% formic acid or 10 mM ammonium formate) |

| Mobile Phase B | Acetonitrile or Methanol with the same additive |

| Gradient | A suitable gradient from low to high organic phase to elute the parent drug and its more polar metabolites. |

| Flow Rate | 0.2-0.5 mL/min |

| Column Temperature | 30-40°C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) for high-resolution mass detection |

| Data Acquisition | Full scan for metabolite identification and targeted MS/MS for structural elucidation. |

Conclusion

The in vitro metabolism of this compound in human liver microsomes is primarily driven by CYP3A4/5, leading to the formation of hydroxylated metabolites. While specific enzyme kinetic data remains to be fully elucidated, the provided protocols and existing data offer a solid foundation for researchers to conduct further studies. A thorough understanding of this compound's metabolism is essential for its continued evaluation and for ensuring the safety and efficacy of any potential therapeutic applications. The methodologies described in this guide are intended to support these ongoing research efforts in the fields of drug metabolism, pharmacology, and toxicology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cdn.who.int [cdn.who.int]

- 4. Human urinary metabolic patterns of the designer benzodiazepines this compound and pyrazolam studied by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Flubromazolam: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flubromazolam (8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine) is a potent triazolobenzodiazepine that has emerged as a novel psychoactive substance. Structurally related to triazolam and flubromazepam, it is recognized for its significant sedative-hypnotic effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound in animal models, synthesizing available data on its pharmacokinetics, metabolism, and mechanism of action. Due to a notable lack of published quantitative data from controlled behavioral studies in animal models, this guide also includes detailed, representative experimental protocols for key assays used to characterize the pharmacological effects of benzodiazepines.

Mechanism of Action: GABA-A Receptor Modulation

Figure 1: this compound's Mechanism of Action at the GABA-A Receptor.

Pharmacokinetics in Animal Models

Pharmacokinetic studies of this compound have been conducted in rats, providing insights into its absorption, distribution, metabolism, and excretion. A study comparing the pharmacokinetics of this compound to alprazolam and flualprazolam in Sprague-Dawley rats following a 2 mg/kg subcutaneous dose revealed significant differences.[1][4][5]

Table 1: Pharmacokinetic Parameters of this compound, Flualprazolam, and Alprazolam in Rats [1][4][5]

| Parameter | This compound | Flualprazolam | Alprazolam |

| Dose | 2 mg/kg (s.c.) | 2 mg/kg (s.c.) | 2 mg/kg (s.c.) |

| T½ (h) | 10-20 (estimated in humans) | Significantly increased vs. Alprazolam | ~10-18 |

| Vd (L/kg) | Significant ~2-fold increase vs. Alprazolam | Significant ~2-fold increase vs. Alprazolam | - |

| CL (L/h/kg) | Significant ~2-fold increase vs. Alprazolam | - | - |

Note: T½ for this compound in rats was not explicitly stated in the comparative study, but human data suggests a half-life of 10-20 hours. Vd (Volume of Distribution) and CL (Clearance) were significantly increased for both this compound and Flualprazolam compared to Alprazolam.[1][4][5]

The fluorination of the alprazolam structure in this compound and flualprazolam leads to increased pharmacokinetic parameters, resulting in greater overall exposure and potentially higher toxicity compared to alprazolam.[1][4]

Figure 2: Experimental Workflow for a Pharmacokinetic Study in Rats.

Metabolism

In vitro studies using human liver microsomes and in vivo studies in mice have elucidated the metabolic pathways of this compound.[3][6] The primary metabolic route is hydroxylation, mediated mainly by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[6] This is followed by glucuronidation of the hydroxylated metabolites and the parent drug.[3][6]

The major metabolites identified are α-hydroxy-flubromazolam and 4-hydroxy-flubromazolam.[7] In vivo, α-hydroxy-flubromazolam and its corresponding glucuronide, as well as the N-glucuronide of this compound, have been detected.[6] Due to its high protein binding and predicted low clearance, this compound has the potential for a prolonged elimination half-life.[6][7]

Table 2: Major Metabolites of this compound [3][6][7]

| Metabolite | Metabolic Pathway | Enzyme(s) Involved |

| α-hydroxy-flubromazolam | Hydroxylation | CYP3A4, CYP3A5 |

| 4-hydroxy-flubromazolam | Hydroxylation | CYP3A4, CYP3A5 |

| This compound N-glucuronide | Glucuronidation | UGTs |

| α-hydroxy-flubromazolam glucuronide | Glucuronidation | UGTs |

Behavioral Pharmacology in Animal Models

A significant gap in the scientific literature is the lack of quantitative data from controlled behavioral studies of this compound in animal models. The World Health Organization's Critical Review Report on this compound from 2020 explicitly states that no animal studies on its abuse potential were identified.[8] Reports on its behavioral effects are primarily derived from human user experiences and clinical case reports of intoxication, which describe potent sedative-hypnotic and anxiolytic effects.[9][10][11]

To guide future research, this section provides detailed protocols for standard behavioral assays used to evaluate the anxiolytic, sedative, and motor-impairing effects of benzodiazepines.

Experimental Protocols

The EPM is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated from the floor.

-

Procedure:

-

Acclimate the animal to the testing room for at least 60 minutes prior to the test.

-

Administer this compound or vehicle at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a 5-minute period.

-

Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.

The rotarod test is used to assess motor coordination, balance, and the sedative effects of a drug.

-

Apparatus: A rotating rod, typically with adjustable speed.

-

Procedure:

-

Train the animals on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 2 minutes) for 2-3 days prior to the test.

-

On the test day, administer this compound or vehicle.

-

At a predetermined time post-administration, place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod.

-

-

Data Analysis: A decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment and/or sedation.

This test is also based on the conflict between the drive to explore and the aversion to a brightly lit environment.

-

Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.

-

Procedure:

-

Acclimate the animal to the testing room.

-

Administer this compound or vehicle.

-

Place the animal in the center of the light compartment, facing away from the opening.

-

Allow the animal to explore the apparatus for a set period (e.g., 5-10 minutes).

-

Record the time spent in each compartment and the number of transitions between compartments.

-

-

Data Analysis: An anxiolytic effect is suggested by an increase in the time spent in the light compartment and the number of transitions.

Conclusion

This compound is a potent benzodiazepine with significant sedative-hypnotic effects. Pharmacokinetic studies in rats indicate that its chemical structure leads to greater systemic exposure compared to alprazolam. Its metabolism is primarily mediated by CYP3A4 and CYP3A5, leading to hydroxylated and glucuronidated metabolites. While its mechanism of action is understood to be through positive allosteric modulation of GABA-A receptors, specific binding affinity data is lacking. A critical gap exists in the scientific literature regarding its behavioral pharmacology in controlled animal models. The experimental protocols provided herein offer a framework for future research to quantitatively assess the anxiolytic, sedative, and motor-coordinating effects of this potent novel psychoactive substance. Such studies are crucial for a comprehensive understanding of its pharmacological profile and potential for abuse and toxicity.

References

- 1. Rotarod-Test for Mice [protocols.io]

- 2. protocols.io [protocols.io]

- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 4. scispace.com [scispace.com]

- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 7. currentseparations.com [currentseparations.com]

- 8. The designer benzodiazepine, flubromazepam, induces reward-enhancing and cardiotoxic effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and brain uptake of diazepam after intravenous and intranasal administration in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Self-administration of drugs in animals and humans as a model and an investigative tool - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug Self-Administration as a Model to Study the Reward System | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of Flubromazolam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of flubromazolam, a potent designer triazolobenzodiazepine. The document details its chemical structure, stereoisomeric characteristics, and relevant physicochemical and pharmacological data. Furthermore, it outlines established experimental protocols for its synthesis and analytical detection.

Chemical Structure of this compound

This compound is a synthetic benzodiazepine derivative characterized by the fusion of a triazole ring to the diazepine ring system.[1][2] Its chemical identity is formally defined by the following nomenclature and molecular properties.

-

IUPAC Name : 8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1][3][4]triazolo[4,3-a][1][4]benzodiazepine.[3][5]

The core of the this compound molecule is a benzene ring fused to a seven-membered 1,4-diazepine ring, which in turn is fused to a 1,2,4-triazole ring.[1] Key substitutions on this triazolobenzodiazepine scaffold include:

-

A bromine atom at the 8-position of the benzodiazepine ring.[1]

-

A 2-fluorophenyl ring at the 6-position.[1]

-

A methyl group at the 1-position of the triazole ring.[1]

The presence of the fluorine atom at the R2' position is noted to contribute to the compound's increased potency.[2]

Stereoisomerism

While this compound possesses no traditional stereocenters and is therefore considered achiral in a classical sense, its stereochemistry is more complex due to the nature of its 1,4-diazepine ring.[6][7]

2.1 Conformational Chirality (Atropisomerism)

Benzodiazepines, including this compound, are characterized by a non-planar, seven-membered diazepine ring.[8] This puckered conformation is chiral and exists as a pair of rapidly interconverting conformational enantiomers, also known as atropisomers. This phenomenon occurs even in the absence of any stereogenic carbon atoms.[8] The interconversion between these two enantiomeric forms happens through a "ring-flip" mechanism.[8] While these conformers are not separable under normal conditions, their existence is significant as GABA-A receptors, the biological target of benzodiazepines, can exhibit stereoselectivity, potentially binding preferentially to one conformation.[8]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound, encompassing physicochemical, pharmacokinetic, and analytical findings.

| Parameter | Value | Reference(s) |

| Physicochemical Properties | ||

| Molecular Weight | 371.21 g/mol | [1][6] |

| Melting Point | 213-214 °C | [9] |

| Solubility | Sparingly soluble in aqueous buffer. 0.5 mg/mL in 1:1 DMF:PBS solution. | [2] |

| Pharmacokinetic Data (Single 0.5 mg Dose) | ||

| Peak Serum Concentration (1st) | 7.4 ng/mL (at ~5 hours) | [1] |

| Peak Serum Concentration (2nd) | 8.6 ng/mL (at ~8 hours) | [1] |

| Toxicological Data (Forensic Case) | ||

| Serum Concentration (19h post 3mg ingestion) | 59 ng/mL | [10] |

| Urine Concentration (19h post 3mg ingestion) | 105 ng/mL | [10] |

| Analytical Data | ||

| UHPLC Limit of Detection (LOD) | 0.1 ng/mL | [2] |

Experimental Protocols

4.1 Synthesis of this compound

A method for the synthesis of this compound has been described, starting from 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1][4]diazepin-2-one.[9]

-

Step 1 : A solution of 7-bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-benzo[e][1][4]diazepin-2-one (21.0 mmol) in tetrahydrofuran (THF, 50 mL) is cooled in an ice-water bath. Sodium hydride (18 mmol) is added in one portion. The mixture is stirred for 1 hour.[9]

-

Step 2 : Di-4-morpholinylphosphinic chloride (22.5 mmol) is added, and the resulting solution is stirred for 2 hours at room temperature.[9]

-

Step 3 : A solution of acetic hydrazide (30 mmol) in n-butanol (20 mL) is added, and stirring continues for 15 minutes at room temperature.[9]

-

Step 4 : The solvents are evaporated. The residue is dissolved in n-butanol (25 mL) and heated to reflux for 2 hours.[9]

-

Step 5 : The n-butanol is evaporated, and the residue is partitioned between dichloromethane (CH₂Cl₂) and brine. The organic layer is dried and concentrated under reduced pressure.[9]

-

Step 6 : The crude product is purified by flash chromatography (silica gel, ethyl acetate) to yield this compound as a white solid.[9]

4.2 Analytical Methodologies for Detection

The detection and quantification of this compound in biological matrices are critical for clinical and forensic toxicology. Due to its high potency, sensitive analytical methods are required.[2][11]

-

Screening : Immunoassays can be used for initial screening in urine, though they may lack specificity and can produce negative results in blood samples despite the presence of the drug, likely due to very low therapeutic concentrations.[2]

-

Confirmation and Quantification :

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is a widely used and robust method for the confirmation and quantification of this compound in biological samples like blood, serum, urine, and hair.[2] Methods have been developed using ultra-high-performance liquid chromatography (UHPLC) for enhanced sensitivity.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is also used for the confirmation of this compound.[2]

-

High-Resolution Mass Spectrometry (LC-HRMS) : LC-HRMS is recommended as a highly sensitive method for identifying this compound and is also used to study its metabolism.[2][12]

-

-

Sample Preparation : For urine samples, enzymatic hydrolysis is typically performed before direct injection into the LC-MS/MS system to cleave glucuronide conjugates.[2] For blood samples, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to isolate the analyte from the matrix.[13][14]

The primary analytical targets for identifying this compound exposure are the parent compound and its α-hydroxy-flubromazolam metabolite.[12]

References

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. cdn.who.int [cdn.who.int]

- 3. This compound | C17H12BrFN4 | CID 21930924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. GSRS [precision.fda.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound-Derived Designer Benzodiazepines: Toxicokinetics and Analytical Toxicology of Clobromazolam and Bromazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Flubromazolam Analytical Reference Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Flubromazolam analytical reference standards, including their chemical and physical properties, analytical methodologies for their identification and quantification, and their metabolic fate. This document is intended to serve as a core resource for professionals engaged in research, clinical toxicology, and the development of new chemical entities.

Chemical and Physical Properties

This compound is a designer benzodiazepine characterized by its high potency.[1][2] Accurate identification and quantification are paramount for forensic and research applications, necessitating the use of well-characterized analytical reference standards. Certified Reference Materials (CRMs) are available to ensure metrological traceability and accuracy of analytical results.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Formal Name | 8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[2][4][5]triazolo[4,3-a][2][4]benzodiazepine | [6] |

| CAS Number | 612526-40-6 | [6] |

| Molecular Formula | C₁₇H₁₂BrFN₄ | [6][7] |

| Formula Weight | 371.2 g/mol | [6][7] |

| Appearance | White powder | [2][8] |

| Purity | ≥98% | [6] |

| Storage | -20°C | [6] |

| Stability | ≥ 4 years | [6] |

Table 2: Specifications of this compound Certified Reference Materials (CRMs)

| Product Type | Formulation | Concentration | Supplier Example |

| This compound (CRM) | Solution in methanol | 1 mg/mL | Cayman Chemical[3] |

| This compound-d₄ | - | - | Cayman Chemical[6] |

| This compound-¹³C₂-d₄ (CRM) | Solution in methanol | 100 µg/mL | Cayman Chemical[3] |

| α-hydroxy this compound (CRM) | - | - | Cayman Chemical[3] |

Analytical Methodologies

The detection and quantification of this compound are typically achieved using chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods employed in forensic and clinical laboratories.[5][9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of benzodiazepines.[10] Due to the thermal lability of some benzodiazepines, derivatization may be required to improve chromatographic performance.[10]

Experimental Protocol: GC-MS Analysis of this compound in Blood

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of whole blood, add an internal standard (e.g., Diazepam-d₅).

-

Add 1 mL of saturated sodium borate buffer (pH 9.0).

-

Add 5 mL of n-butyl acetate and vortex for 10 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

-

-

GC-MS Parameters:

-

Instrument: Agilent Gas Chromatograph with Mass Selective Detector or equivalent.[8]

-

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Initial temperature of 180°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 550.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of benzodiazepines and their metabolites, often without the need for derivatization.[9]

Experimental Protocol: LC-MS/MS Analysis of this compound in Urine

-

Sample Preparation (Dilute-and-Shoot):

-

To 100 µL of urine, add 900 µL of a mixture of mobile phase A and B (90:10).

-

Add an internal standard (e.g., this compound-d₄).

-

Vortex and centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Parameters:

-

Instrument: Agilent 1200 Infinity Series LC System with an Agilent 6460 Triple Quadrupole mass spectrometer or equivalent.[11]

-

Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion > Product ion 1, Product ion 2

-

α-hydroxy this compound: Precursor ion > Product ion 1, Product ion 2

-

(Specific m/z values for precursor and product ions should be optimized in the laboratory).

-

-

Pharmacodynamics and Metabolism

This compound, like other benzodiazepines, exerts its effects by modulating the gamma-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter system in the central nervous system.[2]

GABA-A Receptor Signaling Pathway

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site.[12] This allosteric binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in sedative, anxiolytic, and muscle relaxant properties.[4][12]

Caption: GABA-A receptor signaling pathway modulated by this compound.

Metabolic Pathway

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5.[13][14] The main metabolic pathways involve hydroxylation, leading to the formation of active metabolites.[13][15]

Table 3: Major Metabolites of this compound

| Metabolite | Description |

| α-hydroxy this compound | A primary active metabolite formed through hydroxylation. |

| 4-hydroxy this compound | Another significant active metabolite produced via hydroxylation. |

These hydroxylated metabolites can undergo further metabolism through glucuronidation before being excreted.[14]

Caption: Metabolic pathway of this compound.

Conclusion

This technical guide provides essential information for the accurate and reliable analysis of this compound. The use of certified reference standards is critical for obtaining high-quality data in research and forensic applications. The detailed experimental protocols for GC-MS and LC-MS/MS serve as a starting point for method development and validation. Understanding the pharmacodynamic and metabolic pathways of this compound is crucial for interpreting analytical findings and for future drug development efforts.

References

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 3. caymanchem.com [caymanchem.com]

- 4. ClinPGx [clinpgx.org]

- 5. cdn.who.int [cdn.who.int]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | C17H12BrFN4 | CID 21930924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. swgdrug.org [swgdrug.org]

- 9. mdpi.com [mdpi.com]

- 10. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. GABAA receptor - Wikipedia [en.wikipedia.org]

- 13. In vitro studies on this compound metabolism and detection of its metabolites in authentic forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Unmasking Flubromazolam: An In-Depth Technical Guide to Metabolite Identification in Urine and Blood

For Researchers, Scientists, and Drug Development Professionals

Flubromazolam, a potent triazolo-benzodiazepine, has emerged as a significant compound of interest in clinical and forensic toxicology. Its high potency and potential for adverse effects necessitate robust and reliable methods for its detection in biological matrices. This technical guide provides a comprehensive overview of the current scientific understanding of this compound metabolism and offers detailed methodologies for the identification and quantification of its metabolites in urine and blood.

Metabolic Pathway of this compound

The biotransformation of this compound is a critical aspect of its detection. In vitro and in vivo studies have elucidated a primary metabolic pathway involving Phase I hydroxylation followed by Phase II glucuronidation.[1][2][3] The cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, are the key mediators of the initial oxidative metabolism.[1][2][3]

The primary metabolic transformations include:

-

Hydroxylation: The most significant initial step occurs at the α-position and the 4-position of the this compound molecule.[1][2][3] This results in the formation of α-hydroxy-flubromazolam and 4-hydroxy-flubromazolam. Of these, α-hydroxy-flubromazolam is considered the most abundant metabolite.[4]

-

Glucuronidation: Following hydroxylation, the hydroxylated metabolites, as well as the parent drug, undergo glucuronidation, a process that increases their water solubility and facilitates their excretion.[1][2][3][4] This results in the formation of α-hydroxy-flubromazolam glucuronide, 4-hydroxy-flubromazolam glucuronide, and this compound N-glucuronide.[4]

Therefore, the primary analytical targets for confirming this compound intake in urine are the parent drug, its hydroxylated metabolites, and their corresponding glucuronides.[4][5]

Quantitative Data on this compound and its Metabolites

The concentrations of this compound and its metabolites in biological samples can vary significantly depending on the dosage, time of ingestion, and individual metabolic differences. The following tables summarize quantitative data from various studies.

Table 1: this compound Concentrations in Blood/Serum

| Sample Type | Concentration Range (ng/mL) | Median Concentration (ng/mL) | Context |

| Blood | 0.4 - 36 | 5.6 | Intoxicated drivers |

| Blood | <1.3 - 323 | 7.7 | Impaired driving and sexual assault cases |

| Blood | 2 - 220 | 8.0 | Death investigations |

| Plasma/Serum | 1.7 - 480.5 | 7.4 | Emergency department admissions |

| Postmortem Blood | 5.9 - 352 | 28.5 | Postmortem cases |

Table 2: this compound and Metabolite Detection in Forensic Cases

| Analyte | Matrix | Detection Window | Notes |

| This compound | Urine | Up to 6.5 days | Detectable alongside its mono-hydroxylated metabolite.[9] |

| Mono-hydroxylated metabolite | Urine | Up to 8 days | A primary target for urine drug testing.[9] |

| This compound | Serum | Peak concentrations as low as 8 ng/mL (8h post-ingestion) | Demonstrates the need for sensitive analytical methods.[9] |

Experimental Protocols for Metabolite Identification

The reliable identification of this compound and its metabolites requires sophisticated analytical techniques, primarily Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4]

Sample Preparation: Urine

A crucial step in urine analysis is the enzymatic hydrolysis of glucuronide conjugates to increase the concentration of the parent drug and its hydroxylated metabolites.[5]

Protocol for Enzymatic Hydrolysis:

-

Combine 200 µL of urine with an internal standard.

-

Add 60 µL of a suitable hydrolysis buffer (e.g., RT hydrolysis buffer).

-

Add 20 µL of β-glucuronidase enzyme (e.g., IMCSzyme® RT enzyme).

-

Incubate the mixture at room temperature for approximately 15 minutes.[10]

Following hydrolysis, a cleanup step such as Solid Phase Extraction (SPE) is typically employed to remove matrix interferences.[10]

Solid Phase Extraction (SPE) Protocol:

-

Conditioning/Equilibration: Not always required with modern SPE cartridges.

-

Loading: Add 200 µL of 0.1% formic acid to the hydrolyzed sample and apply it to the SPE plate (e.g., Strata-X-Drug B Plus).

-

Washing:

-

Wash 1: 1 mL of 0.1% formic acid in water.

-

Wash 2: 1 mL of 30% methanol in water.

-

-

Drying: Dry the SPE plate under high vacuum for 5 minutes.

-

Elution: Elute the analytes with a suitable solvent mixture, such as 5% ammonium hydroxide in methanol or a combination of ethyl acetate, isopropanol, and ammonium hydroxide.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.[10]

Sample Preparation: Blood

For blood samples, a protein precipitation or liquid-liquid extraction is commonly performed.

Liquid-Liquid Extraction (LLE) Protocol:

-

To 0.5 mL of blood, add an internal standard.

-

Add 1 mL of a suitable buffer (e.g., sodium acetate buffer, pH 4.5).

-

Perform extraction with an organic solvent (e.g., methyl-tertiary-butyl-ether).

-

Centrifuge to separate the layers.

-

Transfer the organic layer and evaporate to dryness.

-

Reconstitute the residue in the initial mobile phase.[11]

Instrumental Analysis: LC-MS/MS

Liquid Chromatography (LC) Conditions:

-

Column: A high-efficiency column such as a Kinetex Biphenyl (e.g., 2.6 µm, 50 x 3.0 mm) is suitable for separating this compound and its metabolites.[12]

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.[11]

-

Flow Rate: A typical flow rate is around 0.5 - 0.7 mL/min.[11][12]

Mass Spectrometry (MS) Conditions:

-

Ionization: Positive electrospray ionization (ESI+) is used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, selecting at least two transitions for each analyte for confirmation.[11]

Conclusion

The identification of this compound and its metabolites in urine and blood is a complex but well-defined process. A thorough understanding of its metabolic pathway, coupled with optimized sample preparation and sensitive analytical instrumentation, is essential for accurate and reliable detection. The primary metabolites to target are α-hydroxy-flubromazolam, 4-hydroxy-flubromazolam, and their glucuronidated conjugates. The use of enzymatic hydrolysis is critical for the comprehensive analysis of urine samples. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this potent designer benzodiazepine.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro studies on this compound metabolism and detection of its metabolites in authentic forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro studies on this compound metabolism and detection of its metabolites in authentic forensic samples. | Semantic Scholar [semanticscholar.org]

- 4. cdn.who.int [cdn.who.int]

- 5. Human urinary metabolic patterns of the designer benzodiazepines this compound and pyrazolam studied by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Identifying bromazolam, etizolam, and flualprazolam in blood using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 11. academic.oup.com [academic.oup.com]

- 12. phenomenex.com [phenomenex.com]

In Vivo Pharmacokinetic Profile of Flubromazolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flubromazolam is a potent triazolo-analog of the designer benzodiazepine flubromazepam.[1] Since its emergence on the novel psychoactive substances (NPS) market, it has garnered attention for its high potency and long-lasting central nervous system depressant effects.[2][3] This technical guide provides a comprehensive overview of the current understanding of the in vivo pharmacokinetic properties of this compound, drawing from available scientific literature. The information presented herein is intended to support research, forensic analysis, and drug development efforts.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound based on available in vivo and in vitro data. It is important to note that the in vivo data is primarily derived from a single-dose self-administration study, and therefore should be interpreted with caution.

| Parameter | Value | Species/Matrix | Method | Source |

| Dose | 0.5 mg | Human | Oral | [1][4] |

| Peak Serum Concentration (Cmax) | ~8 ng/mL (at 8 hours post-ingestion) | Human / Serum | LC-MS/MS | [1][4] |

| Time to Peak Concentration (Tmax) | 5 - 8 hours | Human / Serum | LC-MS/MS | [3] |

| Terminal Elimination Half-Life (t1/2) | 10 - 20 hours (estimated) | Human / Serum | LC-MS/MS | [1][4][5] |

| Hepatic Clearance (CLH) | 0.42 - 0.43 mL/min/kg (predicted) | Human Liver Microsomes | In vitro modeling | [2][3][6] |

| Protein Binding | 89% | Human Plasma | Not Specified | [3] |

| Metabolites | α-hydroxy-flubromazolam, 4-hydroxy-flubromazolam, and their glucuronides | Human | LC-HRMS | [2][3][6] |

| Detection Window (Urine) | Up to 6.5 days (parent); Up to 8 days (mono-hydroxylated metabolite) | Human / Urine | LC-MS/MS | [1][4] |

| Detection Window (Hair) | Detectable 2 weeks post-ingestion | Human / Hair | LC-MS³ | [1] |

Metabolic Pathways of this compound

This compound undergoes phase I and phase II metabolism. The primary metabolic pathway is hydroxylation, mediated mainly by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[2][6] This results in the formation of active metabolites, primarily α-hydroxy-flubromazolam and 4-hydroxy-flubromazolam.[2][4] These hydroxylated metabolites, along with the parent drug, can then undergo glucuronidation (phase II metabolism).[2][6]

Experimental Protocols

The pharmacokinetic data for this compound have been primarily generated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS).[1][2][6] Below are generalized methodologies based on the cited literature for the in vivo analysis of this compound.

In Vivo Self-Administration Study Protocol

A single healthy volunteer ingested a 0.5 mg capsule of this compound.[1][4] Blood and urine samples were collected at various time points post-ingestion.

-

Sample Collection:

-

Serum samples were collected periodically to determine the concentration-time profile.

-

Urine samples were collected to identify metabolites and determine the detection window.[1]

-

-

Sample Preparation:

-

Serum: Proteins were precipitated, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and its metabolites.

-

Urine: Samples were subjected to enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave glucuronide conjugates, followed by SPE or LLE.[7]

-

-

Analytical Method:

-

Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS) was used for quantification.[1]

-

Chromatography: Reversed-phase chromatography with a C18 column was employed to separate this compound and its metabolites from endogenous matrix components.

-

Mass Spectrometry: Multiple reaction monitoring (MRM) mode was used for sensitive and selective detection and quantification of the target analytes.

-

In Vitro Metabolism Study Protocol

In vitro studies using human liver microsomes (HLMs) were conducted to predict the metabolic fate and clearance of this compound.[2][6]

-

Incubation: this compound was incubated with pooled human liver microsomes in the presence of NADPH as a cofactor to initiate phase I metabolism.[2][6]

-

Metabolite Identification: The reaction mixture was analyzed by LC-HRMS to identify the mass-to-charge ratio of potential metabolites.[2][6]

-

Reaction Phenotyping: Recombinant human CYP enzymes were used to identify the specific P450 isoforms responsible for this compound metabolism.[2][6]

-

Clearance Prediction: The rate of disappearance of this compound in the HLM incubation was used to calculate the intrinsic clearance, which was then used to predict the hepatic clearance in vivo.[2][6]

Experimental Workflow for In Vivo Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of a novel psychoactive substance like this compound.

Discussion and Future Directions

The available data, though limited, provide valuable preliminary insights into the pharmacokinetic profile of this compound. The estimated half-life of 10-20 hours suggests a potential for accumulation with repeated use.[1][3][4][5] The high protein binding indicates that a significant portion of the drug in circulation is not immediately available for pharmacological activity or elimination.[3]

The primary route of metabolism through CYP3A4/5 suggests a potential for drug-drug interactions with inhibitors or inducers of these enzymes.[2][6] The identification of major hydroxylated metabolites is crucial for developing comprehensive analytical methods for forensic and clinical toxicology.[2][3]

Further research is warranted to fully characterize the in vivo pharmacokinetics of this compound. Formal clinical studies with larger cohorts and varying dosage regimens are necessary to establish definitive pharmacokinetic parameters, including bioavailability, volume of distribution, and clearance. Additionally, studies investigating the pharmacodynamic effects in relation to plasma concentrations would provide a more complete understanding of the drug's profile and potential for toxicity.

References

- 1. This compound - Basic pharmacokinetic evaluation of a highly potent designer benzodiazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdn.who.int [cdn.who.int]

- 4. researchgate.net [researchgate.net]

- 5. bluelight.org [bluelight.org]

- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 7. bccsu.ca [bccsu.ca]

Methodological & Application

Application Note: Quantification of Flubromazolam in Whole Blood by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Flubromazolam is a potent triazolo-benzodiazepine, part of the class of new psychoactive substances (NPS), that poses a significant risk due to its high potency and potential for overdose.[1][2] Its detection and quantification in biological matrices are crucial for both clinical and forensic toxicology. This application note details a robust and sensitive method for the quantification of this compound in whole blood using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol is based on validated methods published in peer-reviewed literature.[3][4]

Principle This method employs a Solid Phase Extraction (SPE) procedure for sample cleanup and concentration of this compound from whole blood. A deuterated internal standard (this compound-d4) is used to ensure accuracy and precision.[5] The extracted analyte is then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[3][4]

Experimental Protocol

Materials and Reagents

-

Standards: this compound, this compound-d4 (Internal Standard, IS).[5]

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Ethyl Acetate, Formic Acid, Ammonium Hydroxide.

-

Reagents: Sodium Acetate Buffer (100 mM, pH 4.5).

-

Supplies: C18 SPE Cartridges, 1.5 mL microcentrifuge tubes, glass test tubes, autosampler vials.

-

Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, LC-MS/MS system.

Standard and QC Preparation

-

Stock Solutions: Prepare primary stock solutions of this compound and this compound-d4 in methanol.

-

Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in a methanol/water mixture.

-

Calibration Standards: Spike appropriate volumes of the this compound working solution into 0.5 mL aliquots of blank whole blood to achieve final concentrations of 1, 5, 10, 50, 100, and 200 ng/mL.[4]

-

Quality Control (QC) Samples: Prepare QC samples in blank whole blood at low, medium, and high concentrations (e.g., 3, 80, and 160 ng/mL) from a separate stock solution.[4]

Sample Preparation (Solid Phase Extraction)

-

Sample Aliquoting: To 0.5 mL of blood sample (calibrator, QC, or unknown), add 50 µL of the IS working solution (to a final concentration of 100 ng/mL) and vortex.[4]

-

Pre-treatment: Add 1 mL of acetate buffer (pH 4.5) to each sample, vortex, and centrifuge.[4]

-

SPE Column Conditioning: Condition the C18 SPE columns as per the manufacturer's instructions, typically with methanol followed by water.

-

Loading: Decant the supernatant from the pre-treated sample onto the conditioned SPE column.[4]

-

Washing:

-

Drying: Dry the column completely under high vacuum or positive pressure for at least 15 minutes.[4]

-

Elution: Elute the analytes with 2 mL of ethyl acetate:ammonium hydroxide (98:2).[4]

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[4] Vortex, centrifuge, and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

| Parameter | Condition |

| LC System | Agilent 1260 Infinity or equivalent[6] |

| Column | C18 Column (e.g., Agilent Zorbax, Waters Xterra)[3][4][7] |

| Mobile Phase A | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |

| Flow Rate | 0.7 mL/min[4] |

| Gradient | 15% B to 20% B over 1.5 min, then to 32% B by 10 min, then to 100% B, hold for 2 min. Re-equilibrate for 1.5 min.[4] |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C[6] |

Mass Spectrometry Conditions

| Parameter | Condition |

| MS System | SCIEX Triple Quad™ 4500 or equivalent[6] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4] |

| Gas Temperature | 300 °C[4] |

| Gas Flow | 6 L/min[4] |

| Nebulizer Pressure | 40 psi[4] |

| Capillary Voltage | 4 kV[4] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions